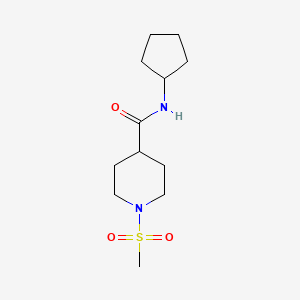![molecular formula C15H13ClN2O2S B5880411 N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of acrylamides and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. This compound has also been shown to interfere with the DNA replication process, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide exhibits significant biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. Additionally, this compound has been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit significant activity in various assays. However, this compound has some limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research. One potential direction is to investigate its potential use in the treatment of infectious diseases, such as tuberculosis and malaria. Additionally, this compound could be further studied for its potential use in combination therapy with other drugs. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been reported in various research studies. One of the commonly used methods involves the reaction of 3-(2-furyl)acrylic acid with thionyl chloride to form 3-(2-furyl)acryloyl chloride. This intermediate is then reacted with N-(3-chloro-4-methylphenyl)thiourea in the presence of a base to form the final product.
Wissenschaftliche Forschungsanwendungen
N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, antitumor, and antimicrobial properties. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Eigenschaften
IUPAC Name |
(E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-4-5-11(9-13(10)16)17-15(21)18-14(19)7-6-12-3-2-8-20-12/h2-9H,1H3,(H2,17,18,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOZZRZBAIQCPN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![[bis(4-methylphenyl)phosphoryl]methanol](/img/structure/B5880408.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)